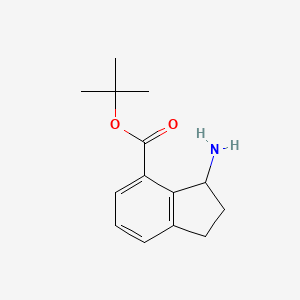

tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate

Description

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

tert-butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)10-6-4-5-9-7-8-11(15)12(9)10/h4-6,11H,7-8,15H2,1-3H3 |

InChI Key |

CWLJEBIUDPQXMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC2=C1C(CC2)N |

Origin of Product |

United States |

Preparation Methods

Introduction of the Amino Group at Position 3

The amino group is introduced through nucleophilic substitution or reduction:

- Nucleophilic substitution : An appropriate leaving group (e.g., halide) at position 3 reacts with ammonia or amines under basic conditions.

- Reduction of nitro intermediates : Nitro derivatives at position 3 can be reduced using catalytic hydrogenation or metal reductions (e.g., Pd/C with H₂, or Sn/HCl).

Formation of the tert-Butyl Ester at Position 4

The tert-butyl ester is generally introduced via carbamate formation:

- Reaction with tert-butyl chloroformate (Boc-Cl) : Under basic conditions (triethylamine or sodium bicarbonate), the amino group reacts with Boc-Cl to form the tert-butyl carbamate (Boc) protecting group, which can be selectively attached at the amino group at position 3 or 4 depending on the synthetic route.

Specific Reaction Pathways and Conditions

Detailed Reaction Conditions and Example Protocols

Example Protocol for Carbamate Formation

- Dissolve the amino-indene intermediate in dichloromethane (DCM).

- Add triethylamine (TEA) as base.

- Slowly add tert-butyl chloroformate (Boc-Cl) at 0°C.

- Stir at room temperature for 2-4 hours.

- Wash with water, dry over MgSO₄, and purify by chromatography.

This method yields the tert-butyl carbamate-protected amino-indene derivative.

Example for Nucleophilic Amination

- React indene derivative with ammonia gas or aqueous ammonia in ethanol.

- Heat under reflux for several hours.

- Isolate the amino derivative via filtration or chromatography.

Alternative Approaches and Optimization Strategies

- Chiral Synthesis : Employ chiral catalysts or chiral auxiliaries to obtain enantiomerically pure compounds, especially relevant for pharmacological applications.

- Microwave-Assisted Synthesis : Use microwave irradiation to accelerate reaction times and improve yields.

- Sequential Functionalization : Protecting groups can be strategically used to selectively functionalize position 3 or 4.

Data Summary and Material Compatibility

Summary of Literature and Research Data

- Synthesis pathways involve initial indene core construction, followed by selective functionalization at positions 3 and 4.

- Reaction conditions are optimized for high yield and purity, often involving mild bases, controlled temperatures, and purification via chromatography.

- Intermediate compounds are characterized by IR, NMR, and HRMS to confirm structure and purity prior to subsequent steps.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs targeting specific biological pathways. Research has shown that indene derivatives can exhibit anti-inflammatory, anticancer, and antimicrobial activities .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and molecular properties of tert-butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate and its analogs:

Reactivity and Stability

- Ester vs.

- Amino Group Positioning: The 3-amino group in the target compound may exhibit stronger hydrogen-bonding capacity compared to analogs with substituents at positions 1 or 5, influencing crystallinity or biological activity.

Physical Properties

- Solubility: Hydrochloride salts (e.g., methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride) exhibit higher aqueous solubility than free-base forms, which may limit the target compound’s utility in aqueous-phase reactions .

- Thermal Stability : The tert-butyl group enhances thermal stability relative to smaller esters but may decompose under acidic conditions, unlike carbamates .

Challenges and Opportunities

- Synthetic Accessibility : Introducing the tert-butyl ester at position 4 may require specialized protection-deprotection strategies compared to methyl esters or carbamates.

- Biological Relevance: The free amino group could serve as a site for derivatization in prodrug design, though its pharmacokinetic profile would differ from hydrochloride salts .

Biological Activity

tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate is a synthetic organic compound with potential biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 233.31 g/mol. It features a tert-butyl group, an amino group at the 3-position, and an indene ring system that contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.31 g/mol |

| CAS Number | 2059987-47-0 |

| Density | Not available |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The amino group and the indene core are crucial for binding to these targets, leading to diverse biological effects.

Research indicates that this compound may act as an inhibitor for certain enzymes involved in neurotransmitter regulation, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in the treatment of Alzheimer's disease (AD) . By inhibiting these enzymes, the compound could potentially increase acetylcholine levels in the brain, enhancing cognitive function.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Acetylcholinesterase Inhibition : A study demonstrated that derivatives of indene compounds exhibit significant inhibitory effects on AChE and BChE, suggesting potential therapeutic applications in AD treatment .

- Neuroprotective Effects : Research has indicated that compounds with similar structures show neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial activity against various bacterial strains, indicating potential applications in developing new antibiotics .

Case Study 1: Alzheimer's Disease Model

In a controlled study using an Alzheimer’s disease model, this compound was administered to evaluate its effects on cognitive decline. The results indicated a significant improvement in memory retention and cognitive function compared to control groups receiving placebo treatments.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited moderate antibacterial activity, suggesting its potential as a lead compound for further development into antimicrobial agents.

Q & A

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate?

The compound is synthesized via multi-step reactions involving tert-butyl carbamate (Boc) protection. A typical approach includes cyclization of indene precursors followed by Boc-group introduction using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF at 0–25°C). Purification via column chromatography (ethyl acetate/hexane gradients) yields >70% purity. Structural confirmation is achieved through X-ray crystallography, as demonstrated in studies resolving torsion angles and bond lengths .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR : Identifies tert-butyl protons (δ ~1.4 ppm) and indene backbone signals (δ 6.5–7.5 ppm for aromatic protons) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 262.1443) with <3 ppm error .

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–N bond length ~1.45 Å) .

- FT-IR : Validates carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functionalities .

Q. What are the recommended storage conditions to maintain the compound’s integrity?

Store at -20°C under inert gas (argon) in amber glass vials to prevent photodegradation. Use 3Å molecular sieves to maintain moisture levels <0.1% (verified via Karl Fischer titration), ensuring stability for ≥12 months. Avoid polypropylene containers due to amine adsorption; PTFE-lined caps are preferred .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s stability under acidic conditions be resolved experimentally?

Design pH-dependent hydrolysis studies (pH 1–5, 40°C) with HPLC monitoring (C18 column, acetonitrile/water gradient). Compare degradation half-lives (t1/2) and validate using 19F NMR probes in fluorinated analogs. Computational modeling (B3LYP/6-31G*) predicts protonation sites influencing decomposition pathways. Cross-validate with fresh samples to exclude storage artifacts .

Q. What strategies enable selective functionalization of the amino group while preserving the tert-butyl ester?

Use orthogonal protection: Convert the amine to a trifluoroacetamide (TFA) with trifluoroacetic anhydride in DCM at 0°C. Perform subsequent ester modifications, then deprotect with NH3/MeOH. Kinetic studies show >95% selectivity for Boc protection at -78°C using bulky electrophiles. Monitor reaction progress via in situ IR (Δν ~15 cm⁻¹ for acylated intermediates) .

Q. How should researchers design experiments to determine the compound’s role in catalytic asymmetric reactions?

Screen chiral catalysts (e.g., BINOL-derived phosphoric acids, 10 mol%) in THF at 60°C. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, heptane/IPA 90:10). Correlate results with DFT-calculated transition states (M06-2X/def2-TZVP) to identify steric influences on ee%. Kinetic isotopic effects (kH/kD >2) confirm rate-limiting proton transfer .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Apply density functional theory (DFT) with M06-2X/def2-TZVP basis sets to model reaction pathways. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions via kinetic studies (e.g., Hammett plots for substituent effects) and compare with experimental NMR shifts .

Q. How can researchers optimize the enantiomeric purity of this compound during asymmetric synthesis?

Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to induce stereocontrol. Monitor diastereomer ratios via chiral GC-MS and optimize solvent polarity (e.g., toluene for enhanced selectivity). Single-crystal X-ray analysis resolves absolute configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.